5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol is a chemical compound with the molecular formula and a molecular weight of approximately 265.36 g/mol. It is classified under the category of substituted benzene derivatives, specifically phenolic compounds due to the presence of hydroxyl groups on the benzene ring. The compound is identified by its CAS number 25825-31-4 and is notable for its potential applications in pharmaceutical chemistry and organic synthesis.
The molecular structure of 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol features a benzene ring substituted with a tert-butyl group and a morpholinomethyl group, along with two hydroxyl groups located at positions 1 and 2 of the benzene ring.
OC1=CC(C(C)(C)C)=CC(CN2CCOCC2)=C1O
.5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol may participate in several chemical reactions typical for phenolic compounds:
Technical details about specific reaction conditions, yields, and mechanisms are crucial for understanding its reactivity but are not fully detailed in current literature.
While detailed mechanistic studies specific to 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol are scarce, it is hypothesized that:
Data supporting these mechanisms would require experimental validation through pharmacological studies.
The physical properties of 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol include:
Chemical properties include:
Relevant data should be gathered from experimental studies for precise characterization.
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol has potential applications in various scientific fields:
Further research is necessary to elucidate its full potential and applications within these domains.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3